5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid
CAS No.: 402614-16-8
Cat. No.: VC8113812
Molecular Formula: C10H8ClN3O5
Molecular Weight: 285.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402614-16-8 |
|---|---|
| Molecular Formula | C10H8ClN3O5 |
| Molecular Weight | 285.64 g/mol |
| IUPAC Name | 5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClN3O5/c1-5-8(11)9(14(17)18)12-13(5)4-6-2-3-7(19-6)10(15)16/h2-3H,4H2,1H3,(H,15,16) |
| Standard InChI Key | SJJKQMUBDLEUNP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl |
Introduction
5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid is a complex organic compound with a molecular formula of C10H8ClN3O5 and a molecular weight of 285.64 g/mol . This compound combines a pyrazole ring with a furan ring, both of which are common in pharmaceutical and agricultural chemistry due to their diverse biological activities.
Synthesis and Preparation
The synthesis of compounds like 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid typically involves multi-step reactions. These may include the formation of the pyrazole ring through condensation reactions, followed by nitration and chlorination steps. The linkage to the furan ring can be achieved through alkylation reactions .
Biological and Chemical Applications
Pyrazole and furan derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a nitro group and a chlorine atom in the pyrazole ring may enhance these activities due to their electron-withdrawing effects, which can influence the compound's reactivity and interaction with biological targets .
Spectroscopic Characterization
The structure of such compounds is typically confirmed using spectroscopic techniques like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. The IR spectrum would show characteristic absorption bands for the nitro group, the carboxylic acid group, and the furan ring .
Future Research Directions
Future studies on 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid could focus on its pharmacological properties, including its potential as an antimicrobial or anticancer agent. Additionally, exploring its environmental impact and stability under various conditions would be valuable.
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